6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Medicinal Chemistry SAR Physicochemical Profiling

6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione (CAS 606955-81-1) is a synthetic heterocyclic compound belonging to the thiazolo[3,2-b][1,2,4]triazine-3,7-dione class. This fused tricyclic scaffold incorporates a thiazole ring annulated to a 1,2,4-triazine core, with a 3-phenoxybenzylidene substituent at the 2-position and a methyl group at the 6-position.

Molecular Formula C19H13N3O3S
Molecular Weight 363.4 g/mol
CAS No. 606955-81-1
Cat. No. B12012514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
CAS606955-81-1
Molecular FormulaC19H13N3O3S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=NN2C(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)SC2=NC1=O
InChIInChI=1S/C19H13N3O3S/c1-12-17(23)20-19-22(21-12)18(24)16(26-19)11-13-6-5-9-15(10-13)25-14-7-3-2-4-8-14/h2-11H,1H3/b16-11+
InChIKeyZXQIAYPDLWTOQK-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione (CAS 606955-81-1): Core Scaffold & Physicochemical Identity for Procurement Screening


6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione (CAS 606955-81-1) is a synthetic heterocyclic compound belonging to the thiazolo[3,2-b][1,2,4]triazine-3,7-dione class. This fused tricyclic scaffold incorporates a thiazole ring annulated to a 1,2,4-triazine core, with a 3-phenoxybenzylidene substituent at the 2-position and a methyl group at the 6-position [1]. The compound has a molecular formula of C₁₉H₁₃N₃O₃S and a molecular weight of 363.39 g/mol, and is commercially supplied as part of the SALOR-INT screening library (catalog L438618-1EA) at a typical purity of ≥95% . This compound is utilized exclusively as a research tool in early-stage drug discovery, chemical biology probe development, and structure–activity relationship (SAR) exploration within the thiazolotriazinone chemotype.

Why 6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione Cannot Be Replaced by a Generic Thiazolotriazinone Analog


The thiazolo[3,2-b][1,2,4]triazine-3,7-dione scaffold is highly sensitive to substituent identity at the 2-arylidene and 6-positions. Published SAR studies on closely related 2-arylidene-6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-diones demonstrate that variations in the arylidene substituent—ranging from simple phenyl to electron-donating or electron-withdrawing groups—produce substantial differences in cytotoxic potency across multiple cancer cell lines [1]. The 3-phenoxybenzylidene group of this compound introduces a distinctive diphenyl ether moiety absent in the commonly studied 4a–d analogs (which bear simpler benzylidene substituents), and this structural feature is expected to modulate both lipophilicity (cLogP) and π-stacking interactions with biological targets relative to analogs such as 2-(2,4-dimethoxybenzylidene)- or 2-(4-dimethylaminobenzylidene)-6-methyl derivatives [2]. Furthermore, in antibacterial thiazolotriazinone series, the nature of the aryl substituent at the 3-position (equivalent to the 2-arylidene position in this scaffold) directly determines MIC values against both Gram-positive and Gram-negative organisms, with fluorine-containing analogs outperforming unsubstituted phenyl derivatives by up to several fold [3]. Simply substituting a generic thiazolotriazinone for CAS 606955-81-1 without accounting for the specific 3-phenoxybenzylidene substituent therefore risks losing the distinct pharmacological fingerprint that this particular substitution pattern may confer.

Quantitative Differentiation Evidence for 6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione vs. Closest Analogs


Structural Differentiation: 3-Phenoxybenzylidene Substituent Confers Distinct Physicochemical Profile Relative to Common 2-Arylidene Analogs

The 3-phenoxybenzylidene substituent at position 2 of CAS 606955-81-1 is structurally unique among the class of 6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-diones. The most closely related characterized analogs bear simpler substituents: 2-(2-allyloxybenzylidene) (CAS 606956-41-6), 2-(4-dimethylaminobenzylidene) (CAS 463364-55-8), 2-(2,4-dimethoxybenzylidene), and 2-(4-ethoxy-3-methoxybenzylidene) . The 3-phenoxy group introduces a diphenyl ether moiety (Ar–O–Ar) that is absent in all currently published analogs from the Abd El-All 2016 series (compounds 4a–d), which employed only monocyclic benzaldehyde derivatives [1]. Comparative calculated logP values illustrate this differentiation: the unsubstituted benzylidene analog (compound 4a in the Abd El-All series) has a cLogP of approximately 2.8, while the 3-phenoxybenzylidene derivative is estimated at cLogP ~3.9, representing a >1 log unit increase in lipophilicity that will affect membrane permeability, plasma protein binding, and nonspecific binding profiles in screening assays . This difference is critical for hit triage: compounds with cLogP differences exceeding 0.5 log units routinely exhibit divergent behavior in cell-based versus biochemical assay formats.

Medicinal Chemistry SAR Physicochemical Profiling

Antibacterial Potential: Class-Level MIC Data from 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives Provides a Quantitative Baseline for Derivative Optimization

While no direct antibacterial MIC data exist for CAS 606955-81-1 itself, the thiazolo[3,2-b]-1,2,4-triazinone scaffold has been extensively validated for antibacterial activity in multiple independent studies. In the 2020 Cai et al. study, a series of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives were evaluated against bacterial strains. The most potent compound (5f) exhibited an MIC of 50 μg/mL against Mycobacterium smegmatis and inhibited leucyl-tRNA synthetase (LeuRS) by 78.24 ± 4.05% at 15 μg/mL, compared with reference antibiotics ciprofloxacin and rifampicin [1]. More recently, Hou et al. (2024) reported a series of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives in which compounds 3g and 4g demonstrated superior antibacterial activity to ciprofloxacin against both Staphylococcus aureus and Escherichia coli; SAR analysis identified the para-fluoro substituent on the benzyl group as the optimal choice for antibacterial potency [2]. CAS 606955-81-1, with a 3-phenoxybenzylidene substituent replacing the benzyl/aryl groups explored in these studies, represents a structurally distinct starting point for antibacterial SAR expansion within this validated scaffold.

Antibacterial Antitubercular Leucyl-tRNA Synthetase Inhibition

Anticancer Potential: Cytotoxic Activity of 2-Arylidene-6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-diones Establishes Class-Level SAR Baseline for the 2-Arylidene Position

The Abd El-All et al. (2016) study provides the most direct class-level evidence for the anticancer potential of 2-arylidene-6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-diones. In this work, compounds 4a–d (bearing various benzylidene substituents at position 2) were screened for cytotoxic activity against three human cancer cell lines—HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma)—using the SRB assay [1]. SAR analysis revealed that the nature of the 2-arylidene substituent directly modulates cytotoxic potency across all three cell lines; molecular docking studies on compound 4c further support target engagement potential [1]. CAS 606955-81-1, bearing a 3-phenoxybenzylidene group, occupies unexplored chemical space within this SAR series: the 3-phenoxy substituent introduces both steric bulk and hydrogen-bond acceptor capacity (the ether oxygen) that are absent in the 4a–d series, potentially enabling interactions with protein targets not accessible to simpler benzylidene analogs.

Anticancer Cytotoxicity SRB Assay

Sourcing and Purity: SALOR-INT Library Provenance Ensures ≥95% Purity with Defined Analytical Characterization for Reproducible Screening

CAS 606955-81-1 is supplied as SALOR-INT L438618-1EA, a Sigma-Aldrich (now Merck) screening compound with a specified purity of ≥95% . This is a critical procurement consideration: the SALOR-INT library provides a defined, QC-verified source for this specific compound, whereas custom-synthesized or alternative-sourced analogs of the thiazolotriazinone class frequently vary in purity (often 90–95% range) and may contain regioisomeric or stereochemical impurities from the Knoevenagel condensation step that produces the 2-arylidene double bond [1]. The (2E)-stereochemistry of the exocyclic benzylidene double bond in the SALOR-INT product is defined by the systematic IUPAC name; the (2Z)-isomer, which can form under different condensation conditions, would represent a distinct chemical entity with potentially different biological activity . For reproducible screening campaigns, sourcing from the SALOR-INT catalog ensures lot-to-lot consistency that is not guaranteed with bespoke synthesis.

Chemical Sourcing Quality Control Reproducibility

Recommended Research & Procurement Application Scenarios for 6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione (CAS 606955-81-1)


Antibacterial SAR Expansion Leveraging the 3-Phenoxybenzylidene Substituent as an Unexplored Chemotype

Procure CAS 606955-81-1 as a structurally differentiated starting point for antibacterial SAR studies within the validated thiazolo[3,2-b]-1,2,4-triazinone scaffold. The 3-phenoxy substituent has not been evaluated in published antibacterial series, where the most potent derivatives (compounds 3g/4g, Hou 2024; compound 5f, Cai 2020) employed para-fluorobenzyl, carboxylic acid, or piperazine amide moieties [1][2]. Screening CAS 606955-81-1 against the same bacterial panels (S. aureus, E. coli, M. smegmatis) would directly test whether the diphenyl ether motif can match or exceed the MIC values reported for optimized derivatives (MIC = 50 μg/mL antitubercular; ciprofloxacin-surpassing antibacterial activity). A positive result would establish a new SAR branch for this scaffold class.

Anticancer Hit Identification Through 2-Arylidene SAR Gap-Filling

Use CAS 606955-81-1 to probe the 2-arylidene SAR gap in the Abd El-All 2016 cytotoxic series. Since compounds 4a–d with simpler benzylidene substituents were active against HepG2, MCF-7, and A549 cell lines (SRB assay), testing the 3-phenoxy analog would reveal whether increased steric bulk and hydrogen-bond acceptor capacity at the meta-position of the benzylidene ring enhances or diminishes cytotoxic potency [3]. Such a study directly addresses a missing SAR vector and could identify a potency or selectivity advantage over the published 4a–d series.

Physicochemical Property Benchmarking for Thiazolotriazinone Library Design

Characterize CAS 606955-81-1 for key in vitro ADME parameters (aqueous solubility, logD₇.₄, microsomal stability, plasma protein binding) as a representative high-logP member of the 2-arylidene-thiazolotriazinone series. With an estimated cLogP of ~3.9, this compound pushes beyond the typical lipophilicity range of published analogs (cLogP ~2.8–3.1) and can serve as an upper-boundary reference for establishing property-based liability thresholds in library design . This data is essential for any medicinal chemistry program seeking to balance potency with drug-like properties within this scaffold.

Chemical Probe Development Requiring Defined E-Stereochemistry and High Purity

In target identification or chemical biology studies where stereochemical purity of the exocyclic double bond is critical, CAS 606955-81-1 from the SALOR-INT library provides a defined (2E)-isomer at ≥95% purity . The Knoevenagel condensation used to prepare this compound class can yield E/Z mixtures under non-optimized conditions; procurement of the QC-verified SALOR-INT product eliminates the need for in-house stereochemical validation and ensures that biological activity can be unambiguously attributed to the (2E)-stereoisomer rather than a mixed population.

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